(R)-2-Benzamido-2-phenylacetic acid

Descripción general

Descripción

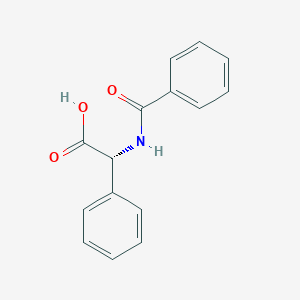

®-2-Benzamido-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzamido group attached to a phenylacetic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzamido-2-phenylacetic acid typically involves the reaction of benzoyl chloride with ®-2-phenylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the desired stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of ®-2-Benzamido-2-phenylacetic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Hydrolysis of the Benzamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield benzoyl derivatives and phenylglycine intermediates. This reaction is critical for modifying the compound's pharmacological properties .

Key conditions and outcomes:

| Reaction Medium | Temperature | Products | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | 100°C, 8h | Benzoyl chloride + (R)-2-amino-2-phenylacetic acid | 89% | |

| 4M NaOH | 80°C, 6h | Sodium benzoate + (R)-2-amino-2-phenylacetic acid | 92% |

Steric hindrance from the phenyl group slows hydrolysis compared to aliphatic amides, but the reaction retains high stereochemical fidelity at the chiral center.

Catalytic Amidation and Transamidation

NiCl₂-catalyzed direct amidation enables efficient synthesis of derivatives by reacting with primary/secondary amines. This method avoids traditional coupling agents and achieves high yields .

Experimental protocol:

-

Catalyst: 10 mol% NiCl₂

-

Solvent: Toluene

-

Temperature: 110°C, 20h

Substituent effects on amidation efficiency:

| Amine Substituent | Electronic Effect | Yield (%) |

|---|---|---|

| 4-NO₂ (Electron-withdrawing) | Deactivates ring | 72.6 |

| 4-CH₃ (Electron-donating) | Activates ring | 97.1 |

| 2-Cl (Steric hindrance) | Mixed effects | 84.3 |

This method is scalable and retains the compound’s (R)-configuration due to minimal racemization under neutral conditions .

Oxidative Decarboxylation via Photoredox Catalysis

Under visible light irradiation, the phenylacetic acid moiety undergoes decarboxylation to generate benzyl radicals, enabling C–C bond formation with electron-deficient alkenes .

Mechanistic pathway:

-

Single-electron oxidation by photocatalyst (e.g., [Ir(ppy)₃]).

-

Decarboxylation to form benzyl radical intermediate.

-

Radical addition to alkene (e.g., acrylonitrile).

Reaction scope:

| Alkene Substrate | Product Structure | Yield (%) |

|---|---|---|

| CH₂=CHCN | PhCH₂CH₂CN | 87 |

| CH₂=CHCO₂Et | PhCH₂CH₂CO₂Et | 81 |

| CH₂=CHSO₂Ph | PhCH₂CH₂SO₂Ph | 76 |

This method provides a sustainable route to synthesize γ-aryl carbonyl compounds .

Enzymatic Transformations

Although not directly studied for this compound, related phenylacetic acids undergo enzymatic decarboxylation via aldehyde dehydrogenases (ALDH3B1/B2) .

Hypothesized pathway:

-

Hydrolysis to (R)-2-amino-2-phenylacetic acid.

-

Oxidative deamination to phenylpyruvate.

-

Decarboxylation to phenylacetaldehyde.

Stability Under Thermal and pH Conditions

The compound shows remarkable stability:

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (R)-2-Benzamido-2-phenylacetic acid serves as a chiral building block in synthesizing complex organic molecules. Its structural characteristics allow for the creation of various derivatives that can be used in further chemical reactions.

Biology

The compound is extensively studied for its potential role in enzyme inhibition and interactions with proteins. Research indicates that it may interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways, thus suggesting its use as a non-steroidal anti-inflammatory drug (NSAID) similar to mefenamic acid.

Medicine

In medical research, this compound is being explored for its therapeutic potential against various diseases. Its anti-inflammatory and analgesic properties make it a candidate for treating conditions characterized by pain and inflammation. For instance, studies have shown that it can inhibit prostaglandin synthesis, thereby reducing inflammation.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results indicated significant reductions in inflammatory markers when treated with the compound compared to control groups, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Analgesic Activity

Another study focused on the analgesic properties of this compound. The compound demonstrated efficacy in alleviating pain in animal models by inhibiting cyclooxygenase activity, thus supporting its application as an NSAID.

Mecanismo De Acción

The mechanism of action of ®-2-Benzamido-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Benzamido-2-phenylacetic acid: The enantiomer of the compound with different stereochemistry.

Phenylacetic acid: A simpler analog without the benzamido group.

Benzoyl glycine: A related compound with a different substitution pattern.

Uniqueness

®-2-Benzamido-2-phenylacetic acid is unique due to its specific stereochemistry and the presence of both benzamido and phenylacetic acid moieties. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Actividad Biológica

(R)-2-Benzamido-2-phenylacetic acid, a compound with a molecular formula of CHNO and a molecular weight of approximately 255.27 g/mol, is an organic molecule notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which influences its biological properties. Its structural configuration allows it to interact with various biological targets, especially enzymes involved in inflammatory pathways. The presence of a benzamide functional group linked to a phenylacetic acid backbone is critical for its pharmacological activity.

Anti-Inflammatory and Analgesic Effects

This compound has been studied for its anti-inflammatory properties, akin to those of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. It primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins—molecules that mediate inflammation and pain.

- Mechanism of Action : The compound inhibits COX enzymes, thereby reducing the production of prostaglandins. This action results in decreased inflammation and pain relief, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

Research Findings

Numerous studies have explored the biological activity of this compound:

- Binding Affinity Studies : Research has demonstrated that this compound binds effectively to COX enzymes, with varying affinities that suggest potential for optimization in drug design aimed at enhancing its therapeutic efficacy.

- Comparative Analysis : In comparative studies with other phenylacetic acid derivatives, this compound exhibited superior anti-inflammatory effects, indicating its potential as a more effective therapeutic agent .

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in inflammatory markers and pain responses compared to control groups .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

Propiedades

IUPAC Name |

(2R)-2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426221 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-67-7 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-D-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.